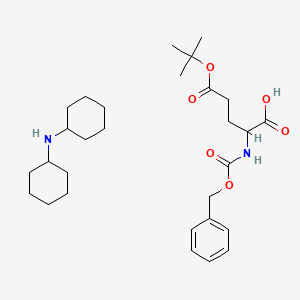

Z-Glu(OtBu)-OH.DCHA

Description

Contextual Significance of Protected Amino Acid Derivatives in Organic Synthesis

Amino acids, the fundamental units of proteins, possess at least two reactive functional groups: an amino group and a carboxylic acid group. Glutamic acid is more complex, featuring an additional carboxylic acid group in its side chain. In chemical synthesis, these reactive sites can lead to a multitude of undesired side reactions if left unprotected. chemistry.coach To achieve specific outcomes, such as the formation of a peptide bond between two amino acids, chemists employ "protecting groups" to temporarily block these reactive sites. slideshare.netwiley-vch.de

The use of protecting groups is a pivotal strategy in organic synthesis, ensuring that reactions occur only at the desired locations within a molecule. chemistry.coachslideshare.net For amino acids, this involves masking the α-amino group and any reactive side-chain functionalities while the primary carboxyl group is activated to form a peptide bond. chemistry.coach Protecting groups like the tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz or Z) group are common choices for the amino group. fiveable.mersc.org The selection of these groups is critical, as they must be stable under the reaction conditions for peptide bond formation but easily removable afterward without damaging the newly formed peptide. rsc.orgiris-biotech.de This strategic protection and deprotection cycle is the foundation of modern methods like solid-phase peptide synthesis (SPPS). chemistry.coachiris-biotech.de

Historical Development and Evolution of Glutamic Acid Protection Strategies

Glutamic acid was first isolated in 1866 by German chemist Karl Heinrich Ritthausen from wheat gluten. bepls.comwikipedia.org Its journey into industrial-scale production began in the early 20th century, initially through extraction from natural sources. researchgate.net The advent of fermentation methods in the 1950s revolutionized its availability, making it a readily accessible building block. wikipedia.orgresearchgate.netslideshare.net

The challenge in synthesizing glutamic acid-containing peptides lies in differentiating its two carboxylic acid groups (α and γ). Early synthetic efforts often resulted in mixtures of products due to the similar reactivity of these groups. The development of orthogonal protection schemes was a major breakthrough. frontiersin.org Orthogonality refers to the use of multiple protecting groups in a single molecule that can be removed under different chemical conditions, allowing for selective deprotection of one site while others remain intact. iris-biotech.de

For glutamic acid, this typically involves protecting the α-amino group with one type of protector (like the Z-group) and the side-chain γ-carboxyl group with another (like the tert-butyl ester, OtBu). frontiersin.org The Z-group is stable to the basic conditions used to remove some other protectors but can be cleaved by catalytic hydrogenolysis. rsc.org Conversely, the t-Bu ester is stable to hydrogenolysis but is easily removed with mild acids like trifluoroacetic acid (TFA). iris-biotech.de This dual-protection strategy, exemplified in Z-Glu(OtBu)-OH, provides the precision required for modern peptide synthesis.

Role of Dicyclohexylamine (B1670486) Salts in Amino Acid Derivative Handling and Purity Enhancement

While protected amino acids are essential, they can often be oily or amorphous, making them difficult to handle, purify, and store. A common and effective solution is to convert the free carboxylic acid into a salt with an organic base. bachem.com Dicyclohexylamine (DCHA) is frequently used for this purpose, forming a stable, crystalline dicyclohexylammonium (B1228976) salt with the protected amino acid derivative. bachem.comatamankimya.com

The formation of a DCHA salt offers several key advantages:

Enhanced Purity: The crystalline nature of the salt facilitates purification through simple recrystallization, effectively removing impurities. bachem.com

Improved Handling: Crystalline solids are significantly easier to weigh, transfer, and store compared to oils or amorphous powders. chemimpex.com

Increased Stability: The salt form can enhance the stability of the compound, preventing degradation over time. bachem.com

Before the protected amino acid can be used in a coupling reaction, the DCHA must be removed to liberate the free carboxylic acid. This is typically achieved by treating the salt with a stronger acid, such as phosphoric or sulfuric acid, followed by extraction. bachem.com

Research Scope for Z-Glu(OtBu)-OH.DCHA as a Synthetic Building Block

The compound this compound serves as a crucial and versatile building block in the synthesis of complex peptides and other biologically active molecules. medchemexpress.comgoogle.com Its pre-packaged, orthogonally protected structure allows for its direct incorporation into a growing peptide chain, most commonly in solution-phase or solid-phase peptide synthesis. google.comgoogleapis.com Researchers utilize this reagent in the construction of peptide fragments that are later combined to form larger proteins or in the synthesis of peptidomimetics and other specialized molecules. googleapis.comgoogle.com The stability and high purity afforded by the DCHA salt ensure reliable and reproducible results in these demanding multi-step syntheses. google.com

Data and Properties of this compound

Below are tables summarizing the key properties and components of the title compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 3967-21-3 chemicalbook.com, 34897-61-5 molbase.comarctomsci.comflammagroup.com |

| Molecular Formula | C29H46N2O6 chemsrc.com |

| Molecular Weight | 518.685 g/mol chemsrc.com |

| Boiling Point | 522.6°C at 760 mmHg chemsrc.com |

| Flash Point | 269.9°C chemsrc.com |

Table 2: Components of this compound

| Component | Chemical Name | Protecting Group/Function |

|---|---|---|

| Z | Benzyloxycarbonyl | Protects the α-amino group. rsc.org |

| Glu | Glutamic Acid | The core amino acid. |

| OtBu | tert-butyl ester | Protects the γ-carboxyl group. iris-biotech.de |

| DCHA | Dicyclohexylamine | Forms a salt for purity and handling. bachem.com |

Properties

CAS No. |

3967-21-3 |

|---|---|

Molecular Formula |

C29H46N2O6 |

Molecular Weight |

518.7 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid |

InChI |

InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-14(19)10-9-13(15(20)21)18-16(22)23-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21);11-13H,1-10H2/t13-;/m0./s1 |

InChI Key |

TZJOIDXKFOTKCW-ZOWNYOTGSA-N |

SMILES |

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |

Other CAS No. |

3967-21-3 |

sequence |

X |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for Z Glu Otbu Oh.dcha

Classical Synthetic Pathways to N-Alpha-Protected Glutamic Acid Derivatives

The traditional synthesis of Z-Glu(OtBu)-OH.DCHA is a well-established procedure in peptide chemistry, valued for its ability to yield high-purity intermediates. colab.ws This classical approach involves a sequence of protection and purification steps to selectively modify the glutamic acid molecule.

Introduction of the Benzyloxycarbonyl (Z) Protecting Group

The first step in the synthesis is the protection of the α-amino group of glutamic acid with a benzyloxycarbonyl (Z) group. ontosight.ai This is a foundational reaction in peptide synthesis, introduced by Leonidas Zervas and Max Bergmann. total-synthesis.comwikipedia.org The Z group is introduced by reacting glutamic acid with benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl) under basic conditions, often in a Schotten-Baumann reaction. total-synthesis.comwikipedia.org This reaction forms a stable carbamate (B1207046), effectively masking the nucleophilicity of the amino group and preventing unwanted side reactions during subsequent steps. total-synthesis.com The Z group is stable to a wide range of reaction conditions but can be readily removed by hydrogenolysis, a key feature for its utility in multi-step synthesis. total-synthesis.comresearchgate.net

Esterification at the Gamma-Carboxyl Position: tert-Butyl Ester Formation

With the α-amino group protected, the next step is the selective esterification of the γ-carboxyl group to form a tert-butyl ester (OtBu). This is typically achieved by reacting the Z-protected glutamic acid with isobutylene (B52900) or tert-butyl acetate (B1210297) in the presence of a strong acid catalyst, such as perchloric acid or sulfuric acid. google.comnih.govgoogle.com The bulky tert-butyl group provides steric hindrance that protects the γ-carboxyl group from participating in subsequent coupling reactions. The tert-butyl ester is stable under basic and mild acidic conditions but can be cleaved with strong acids like trifluoroacetic acid (TFA), offering orthogonal deprotection possibilities in complex peptide syntheses. researchgate.net

Salt Formation with Dicyclohexylamine (B1670486): Rationale and Mechanism

The final step in the classical pathway is the formation of a dicyclohexylammonium (B1228976) (DCHA) salt. guidechem.com The resulting Z-Glu(OtBu)-OH is often an oil or a solid that is difficult to purify by crystallization. prepchem.com The addition of dicyclohexylamine (DCHA), a bulky and basic amine, to a solution of Z-Glu(OtBu)-OH leads to the formation of a stable, crystalline salt. google.comguidechem.com This salt formation serves several crucial purposes:

Purification: The crystalline nature of the DCHA salt facilitates easy purification through recrystallization, allowing for the removal of impurities and unreacted starting materials. google.com

Stability and Handling: The salt is generally a stable, free-flowing solid, which is easier to handle and store compared to the often-oily free acid. guidechem.com

The mechanism involves a simple acid-base reaction where the acidic proton of the free α-carboxyl group of Z-Glu(OtBu)-OH is transferred to the basic nitrogen atom of dicyclohexylamine. This ionic interaction results in the formation of the stable dicyclohexylammonium salt. researchgate.net

Modern Advancements in this compound Synthesis

While the classical methods are reliable, modern organic synthesis strives for greater efficiency, selectivity, and sustainability. Recent advancements in the synthesis of this compound reflect these goals.

Purification and Isolation Techniques for this compound

The isolation and purification of Z-Glu(OtBu)-OH, a key intermediate in peptide synthesis, is critical for achieving high purity in the final peptide products. Due to its often-oily nature, direct crystallization of Z-Glu(OtBu)-OH can be challenging. The formation of the dicyclohexylammonium (DCHA) salt, this compound, provides a reliable method for obtaining a stable, crystalline solid that is easier to handle, purify, and store. nih.govnih.gov This section details the primary techniques used for the purification of the DCHA salt and its synthetic intermediates.

Recrystallization Methodologies for Salt Formation

The formation of a dicyclohexylammonium salt is a common strategy to improve the handling and stability of Z-protected amino acids, which can otherwise be difficult to crystallize. nih.govnih.gov The process involves dissolving the crude, often oily or syrupy, Z-Glu(OtBu)-OH in a suitable organic solvent and adding dicyclohexylamine. The resulting salt precipitates and can be further purified by recrystallization.

The selection of an appropriate solvent system is paramount for effective recrystallization. The ideal solvent will dissolve the salt at an elevated temperature but allow for the formation of well-defined crystals upon cooling, while leaving impurities behind in the mother liquor. For protected amino acid DCHA salts, various solvent systems have been employed. For instance, the DCHA salt of Fmoc-Glu(OtBu)-OH can be crystallized from diethyl ether (Et2O). wiley-vch.de Other systems, such as ethanol/water or ethyl acetate/petroleum ether, are also commonly used for the recrystallization of similar protected amino acid derivatives. thieme-connect.de In one documented procedure for a related compound, the crystalline DCHA salt was obtained by adding DCHA to a solution of the syrup in Et2O, followed by recrystallization from water.

The general recrystallization process involves dissolving the crude this compound salt in a minimal amount of a suitable hot solvent or solvent mixture. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove residual mother liquor, and dried under vacuum. The effectiveness of the recrystallization can be assessed by measuring the melting point and purity via techniques like High-Performance Liquid Chromatography (HPLC).

Table 1: Representative Recrystallization Solvents for Protected Amino Acid DCHA Salts

| Compound Class | Recrystallization Solvent System | Observed Outcome |

| Fmoc-Glu(OtBu)-OH.DCHA | Diethyl Ether (Et2O) | Formation of crystalline salt. wiley-vch.de |

| Z-Asp(OtBu)-OH.DCHA | Water (H2O) | Yielded crystalline product. |

| Dts-amino acid DCHA salts | Ethanol (EtOH) | Amenable to purification by crystallization. nih.gov |

| General Z-protected amino acids | Ethyl Acetate/Petroleum Ether | Effective for recrystallizing purified oils. thieme-connect.de |

This table presents solvent systems used for the recrystallization of structurally similar protected amino acid DCHA salts, suggesting potential systems for this compound.

Chromatographic Purification Strategies for Synthetic Intermediates

Prior to the final salt formation and recrystallization, the synthetic intermediates leading to Z-Glu(OtBu)-OH often require purification to remove byproducts and unreacted starting materials. Silica (B1680970) gel column chromatography is a widely adopted and effective technique for this purpose. nih.govrsc.org The choice of the mobile phase (eluent) is critical and is determined by the polarity of the target compound and its impurities.

The purification of protected amino acids and their derivatives frequently employs a gradient elution method. rsc.org This involves starting with a non-polar solvent system and gradually increasing the polarity to elute compounds with increasing affinity for the silica gel stationary phase. Common solvent systems include mixtures of ethyl acetate (EtOAc) and hexane (B92381) or methanol (B129727) (MeOH) and dichloromethane (B109758) (DCM). rsc.org For example, the purification of a protected glutamic acid derivative was achieved using a gradient of 0-30% ethyl acetate in hexane. rsc.org In another instance, a crude product was purified using column chromatography on silica gel with a mobile phase of 5% methanol in ethyl acetate. For acidic compounds like Z-Glu(OtBu)-OH, a small amount of acetic acid is sometimes added to the eluent to improve peak shape and prevent tailing on the column.

The progress of the separation is monitored by Thin-Layer Chromatography (TLC), allowing for the collection of fractions containing the pure intermediate. After collection, the solvent is removed under reduced pressure to yield the purified product, which can then be carried forward to the DCHA salt formation step.

Table 2: Example Conditions for Chromatographic Purification of Protected Amino Acid Intermediates

| Intermediate Type | Stationary Phase | Eluent System (Mobile Phase) | Detection Method |

| Protected Glutamic Acid Derivative | Silica Gel | 0-30% Ethyl Acetate in Hexane (gradient) | TLC |

| Fmoc-protected Amino Acid | Silica Gel | 0-10% Methanol in Dichloromethane (gradient) | TLC |

| Z-protected Dipeptide | Silica Gel | 5% Methanol in Ethyl Acetate | TLC |

| Acidic Fmoc-Glu Derivative | Silica Gel | 5:2:1 Ethyl Acetate:Hexanes:Methanol + 0.125% Acetic Acid | TLC |

This table illustrates typical chromatographic conditions used for the purification of intermediates structurally related to the synthesis of Z-Glu(OtBu)-OH.

Chemical Reactivity and Mechanistic Investigations of Z Glu Otbu Oh.dcha

Reactivity of the Alpha-Carboxyl Group in Peptide Coupling Reactions

The primary role of Z-Glu(OtBu)-OH in peptide synthesis is to participate in the formation of a peptide bond through its free α-carboxyl group. This reaction requires the activation of the carboxyl group to make it susceptible to nucleophilic attack by the amino group of another amino acid or peptide chain. thieme-connect.de

A variety of reagents and strategies have been developed to activate the α-carboxyl group of N-protected amino acids like Z-Glu(OtBu)-OH. The choice of activation method is critical to ensure high coupling efficiency, minimize side reactions, and prevent racemization of the chiral center. core.ac.uk

Common activation strategies include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are widely used. thieme-connect.de They react with the carboxyl group to form a highly reactive O-acylisourea intermediate, which then readily reacts with the amine component. To suppress racemization and the formation of N-acylurea byproducts, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) are often included. thieme-connect.de

Active Esters: The carboxyl group can be pre-activated by converting it into an active ester, such as a p-nitrophenyl (ONp) or pentafluorophenyl (OPfp) ester. These esters are stable enough to be isolated but reactive enough to couple with an amino group under mild conditions.

Mixed Anhydrides: This method involves reacting the N-protected amino acid with a chloroformate, like isobutyl chloroformate, in the presence of a base to form a mixed anhydride (B1165640). google.com This anhydride is highly activated and reacts rapidly with the incoming amine. Careful temperature control is necessary to avoid disproportionation and other side reactions. google.com

Acid Halides: Conversion of the carboxylic acid to the corresponding acid chloride or fluoride (B91410) offers a highly reactive intermediate for peptide coupling. core.ac.uk This method is particularly effective for sterically hindered or difficult couplings. core.ac.uk

The following table summarizes some common activating agents and their characteristics:

| Activating Agent/Method | Additives/Conditions | Advantages | Disadvantages |

| DCC, EDC (Carbodiimides) | HOBt, HOSu | Inexpensive, readily available | Byproduct (urea) can be difficult to remove, potential for racemization |

| Active Esters (ONp, OPfp) | - | Stable, crystalline intermediates, reduced racemization | Requires a separate pre-activation step |

| Mixed Anhydrides | Isobutyl chloroformate, N-methylmorpholine (NMM) | High reactivity, rapid coupling | Requires low temperatures, potential for side reactions |

| Acid Halides | Thionyl chloride, cyanuric fluoride | Highly reactive, good for difficult couplings | Prone to racemization, moisture sensitive |

The kinetics of peptide bond formation are influenced by several factors, including the nature of the activating group, the solvent, temperature, and the steric hindrance of the coupling partners. Highly activated intermediates, such as those derived from acid halides or mixed anhydrides, lead to faster reaction rates. core.ac.ukgoogle.com However, this high reactivity can also increase the risk of side reactions.

Stability and Cleavage of the Benzyloxycarbonyl (Z) Protecting Group

The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for the α-amino function in peptide synthesis. masterorganicchemistry.combachem.com It is stable under the basic conditions used for the saponification of methyl or ethyl esters and to the mildly acidic conditions that cleave the tert-butyl group. bachem.comgoogle.com

The most common method for the cleavage of the Z group is catalytic hydrogenation. masterorganicchemistry.combachem.com This method is exceptionally mild and proceeds at neutral pH, which preserves other acid- or base-sensitive protecting groups. masterorganicchemistry.com

The reaction is typically carried out using a palladium catalyst, most commonly palladium on activated carbon (Pd/C), under a hydrogen atmosphere. masterorganicchemistry.com The mechanism involves the oxidative addition of the benzyl (B1604629) C-O bond to the palladium surface, followed by hydrogenolysis, which cleaves the bond and releases the free amine, toluene, and carbon dioxide. total-synthesis.com

Typical Conditions for Catalytic Hydrogenation:

Catalyst: 10% Palladium on Carbon (Pd/C) google.com

Hydrogen Source: H₂ gas (balloon or pressure system) or transfer hydrogenation reagents like ammonium (B1175870) formate (B1220265) or cyclohexene. total-synthesis.com

Solvent: Methanol (B129727), ethanol, or ethyl acetate (B1210297).

The efficiency of the hydrogenation can be affected by the presence of sulfur-containing residues, which can poison the catalyst.

While catalytic hydrogenation is the preferred method, the Z group can also be cleaved by strong acids, such as hydrogen bromide in acetic acid (HBr/AcOH) or anhydrous hydrogen fluoride (HF). bachem.com This acid lability is a key aspect of the Boc/Z protecting group strategy used in solution-phase peptide synthesis. rsc.org The mechanism involves protonation of the carbamate (B1207046) oxygen followed by cleavage of the benzyl-oxygen bond.

The relative stability of the Z, Boc, and Fmoc protecting groups under different cleavage conditions forms the basis of orthogonal deprotection strategies, which are fundamental to modern peptide synthesis. masterorganicchemistry.comorganic-chemistry.org This allows for the selective removal of one protecting group while the others remain intact, enabling the synthesis of complex peptides with specific modifications. sigmaaldrich.com

The following table illustrates the orthogonality of common amino-protecting groups:

| Protecting Group | Cleavage Condition | Stability |

| Z (Benzyloxycarbonyl) | Catalytic Hydrogenation (e.g., H₂/Pd-C) masterorganicchemistry.com | Stable to mild acid and base |

| Boc (tert-Butoxycarbonyl) | Moderate Acid (e.g., TFA) masterorganicchemistry.com | Stable to hydrogenation and base |

| Fmoc (9-Fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) masterorganicchemistry.com | Stable to hydrogenation and acid |

Stability and Cleavage of the tert-Butyl (OtBu) Ester Protecting Group

The tert-butyl (OtBu) ester is used to protect the side-chain carboxyl group of glutamic acid. peptide.comiris-biotech.de It is stable to the conditions used for peptide coupling and to the reagents used for the cleavage of the Fmoc group (piperidine) and the Z group (catalytic hydrogenation). bachem.compeptide.com

The OtBu group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA). iris-biotech.deresearchgate.net The mechanism involves the protonation of the ester oxygen, followed by the loss of a stable tert-butyl cation to generate the free carboxylic acid. peptide.com

Typical Conditions for OtBu Cleavage:

Reagent: Trifluoroacetic acid (TFA), often in a cocktail with scavengers. researchgate.net

Scavengers: Water, triisopropylsilane (B1312306) (TIS), or thioanisole (B89551) are added to trap the reactive tert-butyl cations generated during cleavage, preventing side reactions with sensitive amino acid residues like tryptophan or methionine. researchgate.netsigmaaldrich.com

The differential stability of the Z and OtBu groups to acidolysis and hydrogenolysis allows for their selective removal, a key feature in the design of synthetic routes for complex peptides. For example, the OtBu group can be removed with TFA while the Z group remains, or the Z group can be removed by hydrogenation without affecting the OtBu ester. bachem.comresearchgate.net

Acid-Catalyzed Hydrolysis Mechanisms

The tert-butyl ester (OtBu) is a commonly used protecting group for carboxylic acids due to its high stability under neutral and basic conditions. However, it is readily cleaved under acidic conditions, a process known as acid-catalyzed hydrolysis or acidolysis. acsgcipr.org

The mechanism for the acid cleavage of tert-butyl esters is distinct from that of primary or secondary alkyl esters. While most ester hydrolyses proceed via a tetrahedral intermediate formed by nucleophilic addition of water to the protonated carbonyl group, the hydrolysis of a tert-butyl ester follows a pathway involving a stabilized tertiary carbocation. acsgcipr.orgchemistrysteps.com

The accepted mechanism involves two main steps:

Protonation : The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon and weakens the adjacent carbon-oxygen bond. acsgcipr.orgchemistrysteps.com

Unimolecular Cleavage (SN1 type) : The protonated ester undergoes cleavage of the oxygen-tert-butyl bond. This results in the formation of the free carboxylic acid and a relatively stable tert-butyl cation. chemistrysteps.com This departure is favorable due to the stability of the tertiary carbocation. The tert-butyl cation is then neutralized by reacting with water to form tert-butanol (B103910) or by eliminating a proton to form isobutylene (B52900) gas. acsgcipr.org

A variety of acids can be employed to catalyze this reaction, with differing potencies. Common reagents include strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H2SO4), as well as milder acids like formic acid and p-toluenesulfonic acid. acsgcipr.org

| Reagent | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Often used in dichloromethane (B109758) (DCM), e.g., 25-50% TFA in DCM. | Highly effective and commonly used for final deprotection in peptide synthesis. ub.edu |

| Hydrochloric Acid (HCl) | Anhydrous HCl in an organic solvent (e.g., dioxane, ethyl acetate). | Effective for cleaving t-butyl esters. acsgcipr.org |

| Sulfuric Acid (H2SO4) | Used in catalytic amounts in a suitable solvent. | A strong acid catalyst for hydrolysis. acsgcipr.org |

| p-Toluenesulfonic Acid (p-TosOH) | Can be used for selective removal of t-butyl esters in the presence of other acid-sensitive groups like Z or Boc. acsgcipr.org | Milder option offering greater selectivity. |

Influence of the Dicyclohexylamine (B1670486) Counterion on Reactivity and Stability

The presence of dicyclohexylamine (DCHA) as a counterion for the free α-carboxylic acid is not merely incidental; it is a deliberate choice that significantly influences the compound's chemical properties and utility in synthesis.

Impact on Salt Stability and Handling Characteristics

Many N-protected amino acid derivatives, particularly those with free carboxylic acid groups, are oils or amorphous solids that can be difficult to purify and handle. bachem.com Furthermore, the free acid form can be less stable during long-term storage. guidechem.com

The formation of a salt with DCHA addresses these issues effectively:

Crystallinity : DCHA salts of N-protected amino acids are frequently crystalline solids. atamanchemicals.comlookchem.comnih.gov This solid, crystalline nature makes the compound easier to handle, weigh accurately, and purify through recrystallization, compared to an oily or non-crystalline free acid. bachem.com

Role in Reaction Media and Solubilization

The DCHA counterion plays a crucial role in moderating the reactivity of the molecule and improving its solubility characteristics in solvents commonly used for peptide synthesis.

Moderating Reactivity : The bulky dicyclohexylammonium (B1228976) cation forms a stable ionic interaction with the carboxylate anion. sci-hub.se This electrostatic interaction effectively shields the carboxylate, reducing its nucleophilicity. This moderation is particularly important for preventing side reactions, such as the formation of mixed anhydrides, which can lead to unwanted by-products during subsequent activation and coupling steps. sci-hub.se

Enhanced Solubility : DCHA is soluble in many common organic solvents but has very low solubility in water. atamanchemicals.comoecd.org The presence of the DCHA counterion often enhances the solubility of the protected amino acid in the organic solvents used for peptide coupling reactions, such as dimethylformamide (DMF) or dichloromethane (DCM). vulcanchem.com This improved solubility is critical for ensuring homogeneous reaction conditions, which leads to more efficient and reliable coupling outcomes. Before the amino acid can be used in a peptide coupling reaction, the DCHA salt must typically be liberated by treatment with an acid to regenerate the free carboxylic acid in situ or during workup. atamanchemicals.com

Compound Name Reference Table

| Abbreviation/Trivial Name | Full Chemical Name |

| Z-Glu(OtBu)-OH.DCHA | N-Cyclohexylcyclohexanamine, 5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid atamanchemicals.com |

| Z-Glu(OtBu)-OH | (2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid medchemexpress.com |

| DCHA | N-Cyclohexylcyclohexanamine vulcanchem.com |

| TFA | Trifluoroacetic acid |

| HCl | Hydrochloric acid |

| H2SO4 | Sulfuric acid |

| p-TosOH | p-Toluenesulfonic acid |

| DMF | Dimethylformamide |

| DCM | Dichloromethane |

| Pd/C | Palladium on carbon |

Applications of Z Glu Otbu Oh.dcha As a Synthetic Building Block

Utilization in Solution-Phase Peptide Synthesis

Z-Glu(OtBu)-OH.DCHA is extensively used in solution-phase peptide synthesis (LPPS), a method that involves the stepwise coupling of amino acid residues in a homogenous solution. This approach is particularly suitable for the large-scale synthesis of peptides and for complex sequences where solid-phase methods might be less efficient.

Elaboration of Glutamic Acid-Containing Peptide Sequences

The primary application of this compound in LPPS is the incorporation of glutamic acid residues into a growing peptide chain. google.com The free α-carboxyl group of Z-Glu(OtBu)-OH (after liberation from its DCHA salt) can be activated by various coupling reagents to form a peptide bond with the free amino group of another amino acid or peptide fragment.

A notable example is the synthesis of fragments of thymosin α1, a biologically active peptide. google.com In this synthesis, Z-Glu(OtBu)-OH was coupled with other amino acid esters using the mixed anhydride (B1165640) method to create various peptide fragments. For instance, it was coupled with H-Asn-OtBu to yield Z-Glu(OtBu)-Asn-OtBu. google.com This dipeptide was then further elongated. google.com Similarly, Z-Glu(OtBu)-OH was used to synthesize other fragments of thymosin α1, demonstrating its versatility in building complex peptide sequences. google.comgoogle.com

The Z and OtBu protecting groups are orthogonal, meaning they can be removed selectively under different conditions. The Z group is typically removed by catalytic hydrogenation, while the OtBu group is cleaved with mild acids like trifluoroacetic acid (TFA). bachem.com This orthogonality is fundamental to the strategic elaboration of peptide chains.

| Peptide Fragment | Coupling Partners | Coupling Method | Reference |

| Z-Glu(OtBu)-Asn-OtBu | Z-Glu(OtBu)-OH and H-Asn-OtBu | Mixed Anhydride | google.com |

| Z-Ala-Glu(OtBu)-Asn-OtBu | Z-Ala-OH and H-Glu(OtBu)-Asn-OtBu | Mixed Anhydride | google.com |

| Z-Glu(OtBu)-Ala-Glu(OtBu)-Asn-OtBu | Z-Glu(OtBu)-OH and H-Ala-Glu(OtBu)-Asn-OtBu | Mixed Anhydride | google.com |

| Z-Val-Val-Glu(OtBu)-OMe | Z-Val-OH and H-Val-Glu(OtBu)-OMe | Mixed Anhydride | google.com |

| Z-Glu(OtBu)-Lys(Boc)-Lys(Boc)-OH | Z-Glu(OtBu)-OSu and H-Lys(Boc)-Lys(Boc)-OH | Active Ester | google.com |

Incorporation into Complex Biomolecular Scaffolds

Beyond linear peptides, this compound is a valuable reagent for the synthesis of more complex biomolecular scaffolds. The glutamic acid side chain offers a point for modification or branching, and the protected derivative allows for its controlled introduction. The ability to selectively deprotect the γ-carboxyl group enables the attachment of other molecules, such as carbohydrates, lipids, or other peptide chains, leading to the construction of intricate and functionally diverse biomolecules.

Application in Solid-Phase Peptide Synthesis (SPPS)

While solution-phase synthesis has its merits, solid-phase peptide synthesis (SPPS) is the dominant method for the routine synthesis of peptides. This compound, or more commonly its free acid form Z-Glu(OtBu)-OH, can also be employed in SPPS, particularly within the Boc/Bzl protection strategy. bachem.com

Coupling Efficiency and Side Reaction Mitigation in SPPS

In Boc-SPPS, the Nα-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group. The side chains of trifunctional amino acids are protected by groups that are stable to the TFA used for Boc removal but can be cleaved by a stronger acid, typically anhydrous hydrogen fluoride (B91410) (HF), at the end of the synthesis. bachem.comrsc.org

The OtBu protecting group on the glutamic acid side chain is compatible with the Boc/Bzl strategy as it is cleaved under the same final cleavage conditions as the Boc group. bachem.com The use of Z-Glu(OtBu)-OH allows for the introduction of a glutamic acid residue with its side chain protected in a manner that is orthogonal to the final cleavage in Fmoc-SPPS, where TFA is used for final deprotection.

The efficiency of coupling reactions in SPPS is paramount. The choice of coupling reagents and conditions is critical to ensure complete reaction and to minimize side reactions. The use of phosphonium (B103445) salt-based reagents like BOP, PyBOP, and HBTU, often in conjunction with an additive like HOBt, is common to achieve high coupling yields. thieme-connect.de

Resin Loading and Functionalization Considerations

In SPPS, the C-terminal amino acid is first anchored to a solid support (resin). For the synthesis of a peptide with a C-terminal glutamic acid, a derivative like Z-Glu(OtBu)-OH could potentially be attached to a suitable resin. However, more commonly, Fmoc-protected amino acids are used for loading onto resins in modern SPPS. bachem.com

Role in the Synthesis of Non-Peptidic Molecules

The utility of this compound is not limited to peptide synthesis. The chiral backbone and the orthogonally protected functional groups make it a valuable starting material for the synthesis of various non-peptidic molecules, including chiral ligands, enzyme inhibitors, and other complex organic molecules. The glutamic acid scaffold can be chemically modified in numerous ways to create novel structures with specific biological or chemical properties. medchemexpress.com For example, the free α-carboxyl group can be reduced or converted to other functional groups, and the side chain can be elaborated after deprotection.

Precursor for Glutamic Acid Analogues and Derivatives

Z-Glu(OtBu)-OH serves as a fundamental starting material for the synthesis of a wide array of glutamic acid analogues and derivatives. medchemexpress.com The presence of orthogonal protecting groups—the Z group (removable by hydrogenolysis) and the tBu group (removable by acidolysis)—provides chemists with the flexibility to selectively unmask and modify different parts of the molecule. nih.govpeptide.com This controlled reactivity is crucial for introducing specific modifications to the glutamic acid scaffold.

Research has demonstrated its utility in creating analogues with altered side chains. For example, the free acid form, Z-Glu(OtBu)-OH, can be converted to a side-chain aldehyde via reduction, which then undergoes Wittig reactions to generate glutamic acid analogues with elongated and functionalized side chains. nih.gov Furthermore, the tert-butyl ester of the side chain can be selectively cleaved on a solid support using reagents like ferric chloride (FeCl3), exposing a free carboxylic acid for further modification while the rest of the peptide chain remains protected. nih.gov This allows for the synthesis of peptides with site-specific labels or conjugations at the glutamic acid residue.

The compound is also a precursor for creating other synthetically useful protected amino acids. For instance, the Z group can be removed and replaced with an Fmoc group, converting it into Fmoc-Glu(OtBu)-OH, a staple of modern solid-phase peptide synthesis (SPPS). google.com This transformation highlights its role as an intermediate in accessing different protecting group strategies. Its application extends to the synthesis of glutamine mimics, which are valuable tools for studying protein structure and function. nih.gov

Table 1: Examples of Glutamic Acid Analogues Synthesized from Z-Glu(OtBu)-OH or its Free Acid

| Analogue/Derivative Type | Synthetic Strategy | Research Application | Reference(s) |

|---|---|---|---|

| Side-Chain Elongated Analogues | Conversion to aldehyde followed by Wittig reaction. | Probing protein-ligand interactions. | nih.gov |

| Side-Chain Modified Peptides | On-resin deprotection of tBu ester with FeCl₃ followed by coupling. | Synthesis of labeled or conjugated peptides. | nih.gov |

| Fmoc-Protected Glutamic Acid | Removal of Z-group and subsequent reaction with Fmoc-OSu. | Building block for Fmoc-based SPPS. | google.com |

| Glutamine Mimics | Multi-step synthesis involving side-chain transformations. | Investigating enzyme-substrate binding. | nih.gov |

| Peptide Hydrazides | Hydrazinolysis of the tert-butyl ester group. | Intermediate for fragment condensation in peptide synthesis. | google.com |

Intermediate in the Synthesis of Heterocyclic Compounds

While primarily known for its role in peptide synthesis, this compound is also a valuable intermediate in the synthesis of specific heterocyclic compounds, most notably pyroglutamic acid (pGlu) derivatives and cyclic dipeptides.

Pyroglutamic acid, a five-membered lactam, is a heterocyclic structure found in many biologically active peptides. The synthesis of N-protected pyroglutamic acid can be achieved through the cyclization of protected glutamic acid. thieme-connect.de Specifically, Z-Glu-OH (derived from the DCHA salt) can be converted to its anhydride, which then undergoes DCHA-catalyzed cyclization to form Z-pGlu-OH. thieme-connect.de This process leverages the inherent tendency of glutamic acid to cyclize under specific conditions, providing a controlled route to this important heterocyclic building block.

The utility of glutamic acid derivatives extends to the formation of diketopiperazines, which are six-membered heterocyclic rings formed from two amino acids. A synthetic method for cyclic dipeptides containing glutamic acid uses Fmoc-Glu(OtBu)-OH as a starting material. google.com In this strategy, the side-chain carboxyl group is anchored to a resin, and after subsequent deprotections and couplings, an intramolecular cyclization yields the diketopiperazine ring. Although this example uses the Fmoc-protected version, it establishes the principle that a side-chain protected glutamic acid derivative like Z-Glu(OtBu)-OH is a key precursor for such heterocyclic structures.

Table 2: Heterocyclic Compounds Derived from Protected Glutamic Acid

| Heterocyclic Compound | Precursor | Synthetic Approach | Significance | Reference(s) |

|---|---|---|---|---|

| N-Z-Pyroglutamic Acid (Z-pGlu-OH) | Z-Glu-OH | Formation of Z-Glu-anhydride followed by DCHA-catalyzed cyclization. | Important building block for synthesizing pyroglutamyl peptides. | thieme-connect.de |

| Cyclic Dipeptides (Diketopiperazines) | Fmoc-Glu(OtBu)-OH | Solid-phase synthesis involving side-chain anchoring and intramolecular cyclization. | Core structure in various natural products and pharmaceuticals. | google.com |

Contributions to Combinatorial Chemistry and Library Synthesis

The defined and predictable reactivity of this compound makes it an important component in the field of combinatorial chemistry, particularly for the generation of peptide and peptidomimetic libraries. medsci.orgbachem.com Combinatorial synthesis relies on the systematic and repetitive coupling of well-defined building blocks to generate a large number of distinct molecules for high-throughput screening.

As a standard protected amino acid, Z-Glu(OtBu)-OH and its Fmoc counterpart are routinely used in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, the foundational techniques for creating peptide libraries. bachem.comnih.gov By including this building block in an automated or manual synthesis workflow, chemists can introduce glutamic acid residues at specific positions within a peptide sequence across an entire library.

Its utility is particularly notable in the construction of DNA-encoded chemical libraries (DELs), where reaction conditions must be compatible with the DNA tag. Studies have explored the use of protected glutamic acid derivatives in DEL synthesis, addressing challenges such as the potential for the N-terminal deprotected glutamic acid to form a pyroglutamyl species. acs.org The development of strategies to manage such side reactions enables the successful incorporation of glutamic acid into these vast libraries. acs.org

Furthermore, the ability to perform post-synthesis modification on the glutamic acid side chain is a powerful tool in library diversification. nih.gov A library of peptides containing a Glu(OtBu) residue can be synthesized on a solid support. The tBu groups can then be selectively removed across the entire resin-bound library, and the newly exposed side-chain carboxyl groups can be reacted with a collection of different amines or alcohols to create a new library with diverse side-chain functionalities, significantly expanding the chemical space explored. nih.gov

Advanced Analytical Methodologies in the Study of Z Glu Otbu Oh.dcha Research

Spectroscopic Techniques for Structural Elucidation of Reaction Products

Spectroscopic methods are indispensable for confirming the chemical structure of Z-Glu(OtBu)-OH.DCHA and its precursors.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. Both ¹H and ¹³C NMR are utilized to confirm the presence of key structural motifs. In ¹H NMR, characteristic signals for the protons of the benzyloxycarbonyl (Z), tert-butyl (OtBu), and dicyclohexylamine (B1670486) (DCHA) groups, as well as the glutamic acid backbone, are expected. For instance, the tert-butyl group typically appears as a singlet around 1.4 ppm, while the aromatic protons of the Z group are found in the 7.3 ppm region. The methine proton of the glutamic acid alpha-carbon would also have a characteristic chemical shift.

¹³C NMR provides complementary information on the carbon skeleton. The carbonyl carbons of the Z-group, the tert-butyl ester, and the carboxylic acid will have distinct chemical shifts, typically in the range of 170-180 ppm. The various aliphatic and aromatic carbons of the entire molecule can also be assigned, providing a complete structural confirmation. Mechanistic studies may involve monitoring the appearance or disappearance of specific NMR signals to understand reaction pathways, such as the formation of the DCHA salt or the removal of protecting groups.

Table 1: Representative NMR Data for Z-Glu(OtBu)-OH and Related Structures (Note: Exact chemical shifts can vary based on solvent and experimental conditions.)

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| tert-Butyl (OtBu) | ~1.4 (s, 9H) | ~28 (CH₃), ~80 (quaternary C) |

| Benzyl (B1604629) (Z-group) | ~5.1 (s, 2H), ~7.3 (m, 5H) | ~67 (CH₂), ~128-136 (aromatic) |

| Glutamic Acid (α-H) | ~4.3 (m, 1H) | ~53 (α-C) |

| Dicyclohexylamine (DCHA) | ~1.0-2.0 (m), ~2.5-3.0 (m) | Variable aliphatic signals |

Mass spectrometry (MS) is a critical technique for confirming the molecular weight of this compound and its intermediates. cphi-online.com Techniques like Electrospray Ionization (ESI-MS) are commonly employed. The expected molecular weight for Z-Glu(OtBu)-OH is approximately 337.4 g/mol . nih.gov The DCHA salt, this compound, would have a combined molecular weight of approximately 518.7 g/mol . During reaction monitoring, MS can be used to track the consumption of starting materials and the formation of the desired product. It can also identify potential side products or impurities by their respective molecular weights. For instance, the presence of the free acid Z-Glu(OtBu)-OH or unreacted starting materials can be readily detected. cphi-online.com

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule. libretexts.orgedinst.com In the analysis of this compound, these methods are particularly useful for confirming the presence of key carbonyl groups and N-H bonds.

Key vibrational bands for this compound include:

C=O stretching (ester and carbamate): Strong absorption bands are expected in the region of 1700-1750 cm⁻¹. scifiniti.com

N-H stretching (amide): A band in the region of 3300-3500 cm⁻¹ indicates the presence of the N-H group in the Z-protecting group. spectroscopyonline.com

C-H stretching (aliphatic and aromatic): Bands in the 2850-3100 cm⁻¹ region correspond to the various C-H bonds in the molecule. scifiniti.com

N-H bending (amine salt): The formation of the DCHA salt can be monitored by the appearance of bands associated with the ammonium (B1175870) ion.

Raman spectroscopy can provide complementary information, especially for non-polar bonds that are weak in the IR spectrum. libretexts.org For instance, the C=C bonds of the aromatic ring in the Z-group often show strong Raman signals. spectroscopyonline.com A FT-Raman spectrum for Z-Glu(OtBu)-OH has been reported. nih.gov

Chromatographic Methods for Purity and Reaction Progress Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. ruifuchemical.com Reversed-phase HPLC, often using a C18 column, is a common setup. wiley-vch.de A typical mobile phase might consist of a gradient of acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape. wiley-vch.de

By analyzing the chromatogram, the percentage of the main product peak relative to any impurity peaks can be calculated, providing a quantitative measure of purity. google.comsigmaaldrich.com HPLC is also invaluable for monitoring reaction progress, allowing for the optimization of reaction conditions to maximize yield and minimize impurities. For example, during the synthesis, aliquots can be taken and analyzed to determine the extent of conversion of starting materials to the desired product. wiley-vch.de Purity levels of greater than 98% or 99% are often reported for commercially available Z-Glu(OtBu)-OH, as determined by HPLC. ruifuchemical.comsigmaaldrich.com

Table 2: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

| Column | C18, reversed-phase |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% TFA |

| Detection | UV at 210-220 nm |

| Flow Rate | ~1 mL/min |

While this compound itself is not sufficiently volatile for gas chromatography (GC) analysis, GC is a valuable tool for detecting and quantifying volatile byproducts that may be present from the synthesis. google.com For example, solvents used in the reaction or purification steps, such as isobutene, can be detected as residual impurities. GC coupled with a mass spectrometer (GC-MS) can be particularly powerful for identifying unknown volatile impurities. researchgate.net The synthesis of related compounds sometimes involves volatile reagents or byproducts that could be monitored by GC. google.com

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography stands as a definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids. For this compound, which exists as a stable, crystalline salt, this technique provides unparalleled insight into its solid-state molecular conformation, the nature of the ionic interaction between the protected amino acid and the dicyclohexylamine (DCHA) counterion, and the intricate network of intermolecular forces that dictate the crystal packing.

Crystal Structure Determination of this compound or its Derivatives

The determination of the crystal structure of this compound begins with the growth of a high-quality single crystal. Protected amino acids, particularly as salts with bases like DCHA, often yield crystalline materials suitable for diffraction experiments. mdpi.com The crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is meticulously recorded as the crystal is rotated. The intensities and positions of the diffracted beams are processed to calculate an electron density map, from which the atomic positions of the carbon, oxygen, and nitrogen atoms are resolved. Hydrogen atoms can often be located from the difference Fourier map.

While the specific crystallographic data for this compound is not publicly available, analysis of related amino acid salts allows for a projection of the type of information that would be obtained. mdpi.com Such a study would precisely define bond lengths, bond angles, and torsion angles, confirming the expected geometries of the benzyloxycarbonyl (Z), tert-butyl (OtBu), and dicyclohexylammonium (B1228976) moieties.

Table 1: Representative Crystallographic Data Obtainable for a Protected Amino Acid Salt This table is illustrative, showing the type of parameters determined in a typical X-ray crystallography study of an amino acid salt.

| Parameter | Illustrative Value/Description | Significance |

| Chemical Formula | C₂₉H₄₆N₂O₆ | Confirms the composition of the salt. |

| Formula Weight | 518.69 g/mol | Derived from the chemical formula. |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁ | Specifies the symmetry elements within the unit cell; P2₁ is common for chiral molecules. mdpi.com |

| Unit Cell Dimensions | a = 10.5 Å, b = 6.2 Å, c = 25.1 Å, β = 95.5° | Defines the size and shape of the repeating unit of the crystal lattice. |

| Volume | 1620 ų | The volume of the unit cell. |

| Z | 2 | The number of formula units per unit cell. |

| Calculated Density | 1.06 g/cm³ | A physical property derived from the crystallographic data. |

Analysis of Hydrogen Bonding Networks and Crystal Packing

The crystal structure reveals how molecules are arranged and interact within the lattice. In this compound, the primary interaction is the ionic bond and associated hydrogen bonds between the protonated secondary amine of the DCHA cation (N⁺-H) and the carboxylate anion (-COO⁻) of the glutamic acid derivative. This interaction is a robust supramolecular heterosynthon that typically governs the primary assembly of such salts. mdpi.com

Table 2: Potential Hydrogen Bond Donors and Acceptors in this compound

| Molecule Component | Potential Donor | Potential Acceptor |

| Z-Glu(OtBu)-OH Anion | Urethane N-H | Carboxylate Oxygen (-COO⁻) |

| Urethane Carbonyl Oxygen (C=O) | ||

| Ester Carbonyl Oxygen (C=O) | ||

| DCHA Cation | Ammonium N⁺-H | - |

Chiroptical Spectroscopy for Stereochemical Integrity Assessment

Chiroptical techniques, which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, are indispensable for verifying the stereochemical purity and investigating the solution-state conformation of compounds like this compound.

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. The resulting CD spectrum is highly sensitive to the three-dimensional structure of a chiral molecule. For amino acid derivatives and peptides, CD is a powerful tool for studying their secondary structure in solution. uni-regensburg.de

In the case of this compound, the CD spectrum would be influenced by the chromophores present—the phenyl ring of the Z-group and the amide and carboxyl groups—all located within a chiral environment. The spectrum provides a global conformational signature of the molecule in a given solvent. While a single molecule like this does not have a formal secondary structure in the same way a polypeptide does, its conformational preferences (e.g., extended vs. folded) can be inferred. Studies on related polypeptides, such as poly(γ-benzyl-L-glutamate), have established clear CD signatures for different conformations (e.g., α-helix, random coil), which serve as a valuable reference. researchgate.net By analyzing the CD spectrum, researchers can assess how factors like solvent polarity or temperature influence the conformational equilibrium of the molecule.

Table 3: Illustrative CD Spectral Features and Corresponding Polypeptide Conformations This table provides reference data from polypeptide studies to illustrate how CD spectra are interpreted.

| Conformation | n→π* Transition (nm) | π→π* Transition (nm) |

| α-Helix | Negative band ~222 nm | Negative band ~208 nm, Positive band ~192 nm |

| β-Sheet | Negative band ~216 nm | Positive band ~195 nm |

| Random Coil | Strong negative band ~198 nm | Weak positive band ~217 nm |

Optical Rotatory Dispersion (ORD) for Chirality Confirmation

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. cdnsciencepub.com For a chiral molecule, this variation is not linear, especially near an absorption band, where it gives rise to a phenomenon known as a Cotton effect. ORD serves two critical purposes in the study of this compound.

Table 4: Reported Optical Rotation Data for the Parent Protected Amino Acid

| Compound | Formula | Measurement Conditions | Reported Specific Rotation [α] | Reference |

| N-Benzyloxycarbonyl-L-glutamic acid 5-tert-butyl ester | C₁₇H₂₃NO₆ | c=2 in methanol (B129727) | -13.3° ± 0.1° | thermofisher.com |

Computational Chemistry and Theoretical Modeling of Z Glu Otbu Oh.dcha

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in probing the electronic environment of Z-Glu(OtBu)-OH.DCHA, offering a detailed picture of its bonding, charge distribution, and reactivity. These calculations are typically performed on the individual ions, Z-Glu(OtBu)-OH⁻ and DCHA⁺, to understand their intrinsic properties.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and energetics of molecules, making it well-suited for studying the reaction pathways involving this compound. While specific DFT studies on the reaction pathways of this exact salt are not extensively documented in the literature, the principles can be applied to understand its role in peptide synthesis. For instance, DFT calculations can model the activation of the carboxylic acid group and the subsequent peptide bond formation.

Theoretical studies on related N-protected amino acids often employ the B3LYP functional with basis sets such as 6-311+G(d,p) to optimize molecular geometries and calculate reaction energetics. Such studies can elucidate the transition state structures and activation energies for key reaction steps, such as the deprotection of the Z-group or the coupling of the glutamic acid residue to another amino acid. The computational data provide a quantitative framework for understanding the reaction mechanisms at a molecular level.

To illustrate the typical geometric parameters that would be obtained from a DFT optimization of the Z-Glu(OtBu)-OH anion, the following table presents representative calculated bond lengths and angles for the core functional groups, based on studies of analogous N-Cbz-protected amino acids.

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C=O (urethane) | 1.22 | |

| C-N (urethane) | 1.36 | |

| N-Cα | 1.46 | |

| Cα-C' | 1.53 | |

| C'=O (carboxyl) | 1.21 | |

| C'-O | 1.35 | |

| Cγ-Cδ | 1.53 | |

| Cδ=O (ester) | 1.21 | |

| Cδ-O(tBu) | 1.36 | |

| O(tBu)-C(tBu) | 1.48 | |

| Bond Angles (°) | ||

| C-N-Cα | 120.5 | |

| N-Cα-C' | 110.2 | |

| Cα-C'-O | 125.1 | |

| O=C'-O | 124.5 | |

| Cγ-Cδ-O(tBu) | 125.8 | |

| O=Cδ-O(tBu) | 123.7 | |

| Note: These values are illustrative and based on DFT calculations of similar protected amino acids. Actual values for Z-Glu(OtBu)-OH may vary slightly. |

Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity of this compound. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is related to its ability to accept electrons. In the Z-Glu(OtBu)-OH anion, the HOMO is typically localized on the carboxylate group, indicating that this is the primary site for electrophilic attack. The LUMO is often distributed over the benzyloxycarbonyl group, suggesting its role in electronic transitions.

The charge distribution within the molecule can be quantified using various population analysis schemes, such as Mulliken population analysis. This analysis provides insight into the partial atomic charges, which in turn influence the molecule's electrostatic interactions and reactivity. The dicyclohexylammonium (B1228976) (DCHA) cation carries a positive charge, which is balanced by the negative charge on the carboxylate group of the Z-Glu(OtBu)-OH anion, leading to the formation of a stable salt.

The following table presents a representative Mulliken atomic charge distribution for the key atoms in the Z-Glu(OtBu)-OH anion, as would be calculated by DFT methods.

| Atom | Functional Group | Calculated Mulliken Charge (e) |

| O (urethane C=O) | Z-group | -0.55 |

| N (urethane) | Z-group | -0.70 |

| Cα | Glutamic acid backbone | +0.10 |

| O (carboxylate) | Glutamic acid backbone | -0.75 |

| O (carboxylate) | Glutamic acid backbone | -0.75 |

| O (ester C=O) | tert-butyl ester | -0.58 |

| O (ester O-tBu) | tert-butyl ester | -0.65 |

| Note: These values are illustrative and based on DFT calculations of similar protected amino acids. Actual values for Z-Glu(OtBu)-OH may vary. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of this compound in different environments. These simulations model the atomic motions over time, providing a dynamic picture of the molecule's behavior.

The conformation of this compound is significantly influenced by the surrounding solvent. MD simulations in explicit solvent models, such as water or organic solvents like dichloromethane (B109758) and dimethylformamide, can reveal the preferred conformations and the dynamics of their interconversion. The solvent molecules can form hydrogen bonds with the polar groups of the solute, thereby stabilizing certain conformations.

MD simulations can also provide detailed information about the intermolecular interactions between this compound and its environment. Radial distribution functions (RDFs) can be calculated to determine the probability of finding a solvent molecule or another ion at a certain distance from a specific atom or functional group of the solute.

For instance, the RDF between the carboxylate oxygen atoms of the Z-Glu(OtBu)-OH anion and the hydrogen atoms of water molecules would reveal the structure of the hydration shell. Similarly, the RDF between the ammonium (B1175870) proton of the DCHA cation and the carboxylate oxygen atoms would provide insight into the ion pairing in solution. These interactions are crucial for understanding the solubility and reactivity of the compound.

The following table illustrates how intermolecular interactions, as characterized by the position of the first peak in the radial distribution function (g(r)), might vary in different solvents.

| Interacting Pair | Solvent | Position of First g(r) Peak (Å) | Interpretation |

| Carboxylate O --- Water H | Water | ~1.8 | Strong hydrogen bonding |

| DCHA N-H --- Carboxylate O | Chloroform | ~2.5 | Ion pairing |

| Z-group C=O --- Water H | Water | ~2.0 | Hydrogen bonding |

| tBu-ester C=O --- Water H | Water | ~2.1 | Hydrogen bonding |

| Note: These values are illustrative and based on general principles of molecular interactions in different solvents. |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can be used to predict various spectroscopic parameters of this compound, which can then be compared with experimental data to validate the theoretical models and aid in spectral assignment.

DFT calculations are widely used to compute vibrational frequencies. The calculated harmonic frequencies are often scaled by an empirical factor to improve agreement with experimental infrared (IR) and Raman spectra. This comparison can help in assigning the observed spectral bands to specific vibrational modes of the molecule.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be estimated. Comparing the predicted and experimental NMR spectra can aid in structure elucidation and conformational analysis. Discrepancies between calculated and experimental values can often be attributed to solvent effects and intermolecular interactions that are not fully captured by the computational model.

The following table provides a hypothetical comparison between calculated and experimental spectroscopic data for key functional groups in Z-Glu(OtBu)-OH.

| Spectroscopic Parameter | Functional Group | Calculated Value | Typical Experimental Value |

| IR Frequency (cm⁻¹) | |||

| Urethane C=O stretch | 1715 | 1690-1710 | |

| Carboxylate C=O stretch | 1640 | 1610-1640 | |

| Ester C=O stretch | 1745 | 1730-1750 | |

| N-H stretch (DCHA⁺) | 3150 | 3100-3200 | |

| ¹³C NMR Chemical Shift (ppm) | |||

| Urethane C=O | 157 | 155-158 | |

| Carboxylate C=O | 178 | 175-180 | |

| Ester C=O | 173 | 170-174 | |

| Cα | 55 | 53-57 | |

| ¹H NMR Chemical Shift (ppm) | |||

| N-H (urethane) | 7.5 | 7.2-7.8 | |

| Cα-H | 4.2 | 4.0-4.4 | |

| t-Butyl | 1.4 | 1.4-1.5 | |

| Note: Calculated values are illustrative and depend on the level of theory and basis set used. Experimental values are typical ranges. |

Retrosynthetic Analysis and Pathway Design via Computational Tools

These programs typically analyze the target molecule's structure to identify key functional groups and bonds that are synthetically accessible. For this compound, the analysis would logically prioritize the disconnection of the dicyclohexylamine (B1670486) (DCHA) salt, the N-terminal benzyloxycarbonyl (Z) protecting group, and the C-terminal tert-butyl (OtBu) ester. The software evaluates each potential disconnection based on the reliability of the corresponding forward reaction, potential side reactions, and the availability of precursors. nih.govpreprints.org

Below are interactive data tables illustrating a plausible outcome of such a computational analysis for the synthesis of Z-Glu(OtBu)-OH.

Table 1: Proposed Retrosynthetic Pathways for Z-Glu(OtBu)-OH

| Pathway ID | Key Disconnections | Number of Steps | Predicted Overall Yield (%) | Confidence Score | Starting Materials |

|---|---|---|---|---|---|

| P1 | Cbz protection, tert-butylation | 2 | 85 | 0.95 | L-Glutamic acid, Benzyl (B1604629) chloroformate, tert-Butanol (B103910) |

| P2 | Alkylation of protected glycine | 3 | 70 | 0.88 | N-(Diphenylmethylene)glycine tert-butyl ester, Ethyl acrylate |

| P3 | Enzymatic resolution | 4 | 65 | 0.82 | Diethyl 2-acetamidomalonate, Benzyl bromide, tert-Butyl acetate (B1210297) |

Table 2: Detailed Step Analysis for Pathway P1

| Step | Reaction Type | Reactants | Product | Predicted Yield (%) | Key Conditions |

|---|---|---|---|---|---|

| 1 | N-protection | L-Glutamic acid, Benzyl chloroformate | Z-Glu-OH | 90 | Aqueous base (e.g., NaHCO3), 0-5 °C |

| 2 | Esterification | Z-Glu-OH, tert-Butanol | Z-Glu(OtBu)-OH | 94 | Acid catalyst (e.g., H2SO4), gentle heating |

The final step in the formation of the target compound, the salt formation with dicyclohexylamine, is a straightforward acid-base reaction and is often considered a purification or stabilization step rather than a distinct synthetic transformation in the main pathway analysis. Computational tools would recognize this as a high-yielding, standard procedure.

Computational tools also allow for the exploration of alternative, less intuitive routes. Pathway P2, for example, suggests an alkylation approach that might not be the first choice in a traditional human-led analysis but could offer advantages in specific contexts, such as avoiding certain reactive intermediates. The ability of these computational platforms to rapidly screen vast numbers of possibilities and provide data-driven recommendations is a significant advancement in synthetic chemistry. arxiv.orgiscientific.org

Future Directions and Emerging Research Avenues for Z Glu Otbu Oh.dcha Research

Development of Novel Synthetic Routes for Z-Glu(OtBu)-OH.DCHA

The classical synthesis pathways for protected glutamic acid derivatives can be complex and often suffer from low yields and high costs, making them less suitable for large-scale commercial production. google.comgoogle.com Traditional methods may involve multiple steps, including the formation of anhydrides and benzyl (B1604629) esters, followed by catalytic hydrogenation and subsequent protection of the alpha-amino group. google.comgoogle.com One documented route, for instance, proceeds from glutamic acid through intermediates like Z-Glu, Z-Glu anhydride (B1165640), and Z-Glu-OBzl·DCHA, a process noted for being cumbersome and inefficient. google.com

Current research is actively targeting these limitations by developing more streamlined and economically viable synthetic strategies. Key areas of investigation include:

Minimizing Protection-Deprotection Steps: Researchers are exploring routes that reduce the number of required chemical transformations. One innovative approach involves the direct preparation of di-tert-butyl esters of glutamic acid, such as Glu(OtBu)₂, followed by a regioselective deprotection or hydrolysis to yield the desired mono-ester. google.comgoogle.com This circumvents more complex multi-step procedures.

Cost-Effective Reagents: A significant driver in synthetic route development is the replacement of expensive reagents with more affordable and readily available alternatives without compromising the quality of the final compound.

These developments aim to make Z-Glu(OtBu)-OH and its DCHA salt more accessible for both research and large-scale pharmaceutical manufacturing, ensuring a reliable supply of this critical building block.

Exploration of this compound in Flow Chemistry and Microreactor Technology

Flow chemistry and microreactor technology represent a paradigm shift in chemical synthesis, offering superior control over reaction parameters, enhanced safety, and improved efficiency compared to traditional batch processing. chimia.ch The application of these technologies to peptide synthesis is a burgeoning field, with significant potential for protected amino acids like this compound.

While solid-phase peptide synthesis (SPPS) has been adapted to flow systems, there is growing interest in solution-phase peptide synthesis in continuous flow, where Z-protected amino acids are commonly used. chimia.chdurham.ac.uk Research in this area focuses on:

Continuous Amide Bond Formation: Flow reactors enable the precise mixing and rapid heating of reagents, which can significantly accelerate amide bond formation. chimia.ch The use of this compound in such systems would allow for its seamless integration into a continuous multi-step synthesis of peptide fragments. durham.ac.uk

Improved Atom Economy and Reduced Waste: Flow systems can improve coupling efficiency while using a lower excess of amino acids and coupling reagents compared to batch SPPS. chimia.ch This leads to a more sustainable and cost-effective process.

Enhanced Safety with Reactive Intermediates: Microreactors allow for the in-situ generation and immediate use of highly reactive intermediates under tightly controlled conditions, minimizing decomposition and side reactions. chimia.ch This "flash chemistry" approach is ideal for activating the carboxylic acid of Z-Glu(OtBu)-OH for coupling.

The exploration of this compound in flow chemistry promises to overcome some of the traditional limitations of solution-phase synthesis, paving the way for the efficient and scalable production of peptides. durham.ac.uk

Advanced Applications in Automated Synthesis Platforms

Automation has revolutionized peptide synthesis, enabling the high-throughput production of peptides with high fidelity and reproducibility. americanpeptidesociety.org Automated peptide synthesizers, which initially focused on solid-phase peptide synthesis (SPPS), are becoming increasingly sophisticated, with capabilities for both research-scale and multi-kilogram production. peptide.comchemexpress.comcsbio.com

The integration of this compound into these advanced platforms is a key area of future development. While this derivative is often associated with solution-phase or fragment condensation strategies, which have traditionally been more manual, its application in automated systems is gaining traction. ambiopharm.com Emerging trends include:

Automated Liquid-Phase Peptide Synthesis (LPPS): Advanced robotic systems are being developed to automate the multi-step extractions and purifications required in LPPS, making the use of Z-protected derivatives more efficient.

Hybrid SPPS-LPPS Systems: Automated platforms are being designed to combine the benefits of both solid-phase and solution-phase synthesis. genscript.com In this approach, peptide fragments can be synthesized on a solid support, cleaved, and then coupled together in solution using automated liquid handling, a strategy where Z-Glu(OtBu)-OH could be used to build a key fragment.

Automated Flow Chemistry Platforms: The convergence of flow chemistry and automation has led to the development of fully automated fast-flow peptide synthesizers (AFPS). chemrxiv.org These systems can produce long and complex peptides in hours and offer a powerful platform for utilizing Z-protected amino acids in a continuous, automated fashion. chemrxiv.org

The incorporation of this compound into these automated workflows will enhance the efficiency and accessibility of convergent synthesis strategies for producing complex therapeutic peptides and proteins.

Design of Next-Generation Protected Amino Acid Derivatives Based on this compound Principles

The chemical design of this compound embodies several key principles that are inspiring the development of next-generation protected amino acids: orthogonality, side-chain protection strategy, and enhanced handling properties via salt formation. iris-biotech.debachem.com

Future research is focused on creating new derivatives that build upon these principles to address current challenges in peptide synthesis:

Novel Orthogonal Protecting Groups: The Z/tBu combination is a classic example of an orthogonal protection scheme. ambiopharm.comiris-biotech.de Researchers are designing new Nα- and side-chain protecting groups that can be removed under even milder or more specific conditions. This includes developing groups that are labile to specific enzymes, light (photolabile groups), or different chemical reagents to allow for more complex, multi-step modifications of peptides on-resin or in solution. iris-biotech.depsu.edu

Enhanced Solubility and Stability: A significant challenge in the synthesis of large peptides is the poor solubility of protected fragments. psu.edu Following the principle of the DCHA salt, which improves the crystallinity and handling of Z-Glu(OtBu)-OH, new derivatives are being designed with modified protecting groups or alternative salt-forming agents to enhance solubility in a wider range of organic solvents or even aqueous media. bachem.comresearchgate.netrsc.org For example, the development of the 2-adamantyloxycarbonyl (2-Adoc) group was driven by the need for increased solubility of protected peptide fragments. psu.edu

Fine-Tuning Acid Sensitivity: The tert-butyl (tBu) group is cleaved with strong acid (e.g., TFA). iris-biotech.de Future derivatives may incorporate alternative side-chain esters with tailored acid lability, allowing for selective deprotection under milder acidic conditions. This would enable more intricate synthetic strategies where different parts of a molecule can be unmasked sequentially. Research into Lewis acid-based deprotection of tBu esters also opens new avenues for selective cleavage. acs.org

By innovating upon the foundational principles of this compound, chemists are creating an expanded toolbox of protected amino acids, enabling the synthesis of increasingly complex and novel peptide-based therapeutics and materials.

Q & A

Basic Research Questions

Q. What are the critical synthetic steps for preparing Z-Glu(OtBu)-OH.DCHA, and how do the protecting groups enhance stability in peptide synthesis?

- Methodological Answer : The synthesis typically involves introducing the benzyloxycarbonyl (Z) group to protect the α-amino group and the tert-butoxy (OtBu) group for the γ-carboxyl side chain. The Z group is stable under acidic conditions but removable via hydrogenolysis or catalytic reduction. The OtBu group resists basic conditions and is cleaved with trifluoroacetic acid (TFA). The DCHA counterion improves crystallinity and solubility in organic solvents. Key steps include:

- Methylation of the α-carboxyl group to form the methyl ester (e.g., using thionyl chloride/methanol).

- Selective deprotection of the Z group via palladium-catalyzed hydrogenolysis .

- Acylation of the free amine (e.g., with 1-naphthoyl chloride under basic conditions) .

- Validation : Monitor intermediates using HPLC and confirm final structure via -NMR (e.g., tert-butyl protons at ~1.4 ppm) and mass spectrometry.

Q. Which analytical techniques are most reliable for characterizing this compound, and how do they address common structural ambiguities?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR identify protecting groups (e.g., Z-group aromatic protons at ~7.3 ppm; OtBu protons at ~1.4 ppm). Paramagnetic shifts in NMR can be modeled using DFT for complex cases .

- X-ray Crystallography : Resolve stereochemistry and confirm DCHA counterion interactions. SHELXL is widely used for small-molecule refinement .

- HPLC-MS : Assess purity and detect deprotection byproducts. Use reverse-phase columns with acetonitrile/water gradients.

Advanced Research Questions

Q. How can researchers resolve discrepancies in optical purity between this compound batches synthesized under varying conditions?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with UV detection to quantify enantiomeric excess.

- Circular Dichroism (CD) : Compare spectra with authentic standards to detect racemization.

- Process Optimization : Avoid prolonged exposure to basic conditions during synthesis, which may induce racemization. Document reaction parameters (temperature, solvent, catalyst) rigorously to ensure reproducibility .

Q. What strategies prevent premature removal of the OtBu group during peptide chain assembly when using this compound?

- Methodological Answer :

- Coupling Conditions : Use mild coupling reagents (e.g., HATU/DIPEA in DMF) to minimize acid/base exposure.

- Selective Deprotection : Employ TFA in dichloromethane (0°C, 30 min) for OtBu cleavage, ensuring the Z group remains intact. Validate via -NMR to detect TFA adducts.

- Side Reaction Monitoring : Track γ-carboxyl deprotection using LC-MS after each coupling step .

Q. How do steric effects from the OtBu group influence coupling efficiency in solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Kinetic Studies : Compare coupling rates of this compound with less bulky derivatives (e.g., Z-Glu-OH) using real-time FTIR to monitor carbodiimide consumption.

- Resin Swelling : Use polar aprotic solvents (e.g., NMP) to enhance resin accessibility.

- Theoretical Modeling : Apply molecular dynamics simulations to predict steric hindrance at the γ-carboxyl site .